molecular formula C13H16N2O B1303209 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol CAS No. 75999-00-7

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Cat. No. B1303209
CAS RN: 75999-00-7
M. Wt: 216.28 g/mol
InChI Key: WDAAPGCAQWJYSL-UHFFFAOYSA-N
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Description

“4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is a chemical compound with the molecular weight of 216.28 . Its IUPAC name is 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenol . The InChI code for this compound is 1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of “4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is characterized by the presence of a phenol group attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group . The InChI key for this compound is WDAAPGCAQWJYSL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is a solid compound . Its molecular weight is 216.28 .

Scientific Research Applications

Antileishmanial and Antimalarial Research

Scientific Field

Medical and Pharmaceutical Research

Summary of the Application

Pyrazole-bearing compounds, such as “4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In this context, hydrazine-coupled pyrazoles were synthesized and their antileishmanial and antimalarial activities were evaluated .

Methods of Application or Experimental Procedures

The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .

Results or Outcomes

Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Anti-Tubercular Research

Summary of the Application

Pyrazole derivatives, including those similar to the compound , have been studied for their potential anti-tubercular activities .

Methods of Application or Experimental Procedures

The synthesized pyrazole derivatives were evaluated against Mycobacterium tuberculosis strain .

Results or Outcomes

The results of these studies are not specified in the available literature. Further research would be needed to fully understand the potential anti-tubercular applications of this specific compound .

Anti-Inflammatory and Antidepressant Research

Summary of the Application

Pyrazoline derivatives, which are structurally related to the compound , have been used in certain antidepressants and have shown good activities in anti-inflammatory research .

Methods of Application or Experimental Procedures

The synthesized pyrazoline derivatives were evaluated for their anti-inflammatory and antidepressant activities .

Results or Outcomes

The results of these studies are not specified in the available literature. Further research would be needed to fully understand the potential anti-inflammatory and antidepressant applications of this specific compound .

properties

IUPAC Name

4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAAPGCAQWJYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377122
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

CAS RN

75999-00-7
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75999-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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